molecular formula C14H12ClN3O2 B8355159 4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid

4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid

Cat. No.: B8355159
M. Wt: 289.71 g/mol
InChI Key: ZPJRKUXRQUAQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid is a chemical compound with a complex structure that includes a benzoic acid moiety and a pyrimidine ring substituted with a chloro and cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring. The cyclopropylamino group is introduced through a nucleophilic substitution reaction, and the chloro group is added via halogenation. The final step involves the coupling of the pyrimidine ring with the benzoic acid moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-cyclopropyl-6-hydroxy-4-pyrimidine-carboxylic acid
  • 2-Cyclohexyl-1,6-heptadien-3-one
  • 3-Methylcyclotetradec-5-en-1-one

Uniqueness

4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

4-[5-chloro-2-(cyclopropylamino)pyrimidin-4-yl]benzoic acid

InChI

InChI=1S/C14H12ClN3O2/c15-11-7-16-14(17-10-5-6-10)18-12(11)8-1-3-9(4-2-8)13(19)20/h1-4,7,10H,5-6H2,(H,19,20)(H,16,17,18)

InChI Key

ZPJRKUXRQUAQQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=C(C(=N2)C3=CC=C(C=C3)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)-benzoic acid methyl ester (90 mg, 0.30 mmol) was dissolved in THF and 50 mg (1.2 mmol) of lithium hydroxide monohydrate dissolved in water was added. The reaction mixture was heated to 50° C. for 5 hours, cooled to room temperature, diluted with 1N HCl and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated to afford 4-(5-chloro-2-cyclopropylaminopyrimidin-4-yl)-benzoic acid as a yellow solid, 78 mg, 0.27 mmol, 90% yield.
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